N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a methoxy group, and a pyridine ring, which contribute to its unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The presence of the nitrophenyl and pyridine rings allows for electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl and pyridine derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide exerts its effects is largely dependent on its chemical structure. The nitrophenyl and pyridine rings can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its reactivity and potential biological activities.
Comparison with Similar Compounds
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
- N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide
- N’-[(E)-(3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide
Comparison: N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which significantly influence its reactivity and potential applications. In contrast, similar compounds lacking one of these functional groups may exhibit different chemical behaviors and biological activities. The combination of these functional groups in the compound of interest enhances its versatility and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H12N4O5 |
---|---|
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H12N4O5/c1-23-12-7-11(18(21)22)6-10(13(12)19)8-16-17-14(20)9-2-4-15-5-3-9/h2-8,19H,1H3,(H,17,20)/b16-8+ |
InChI Key |
VRIGALNUIDHZTL-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.